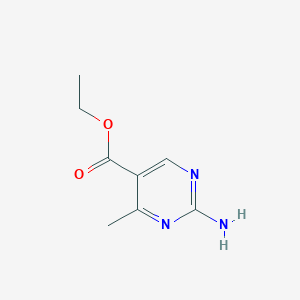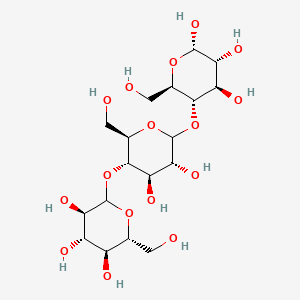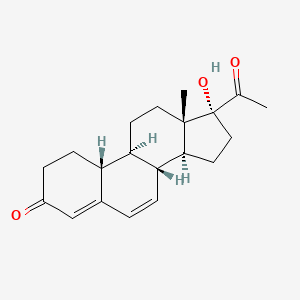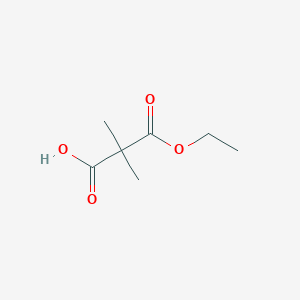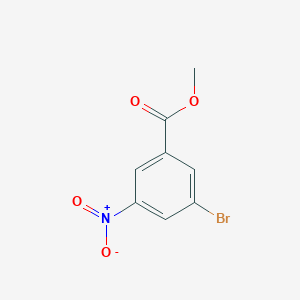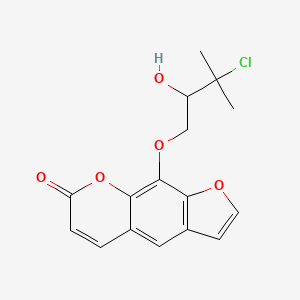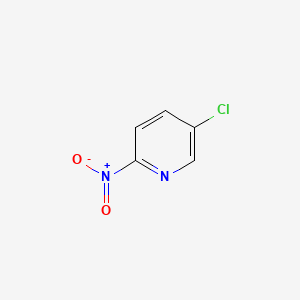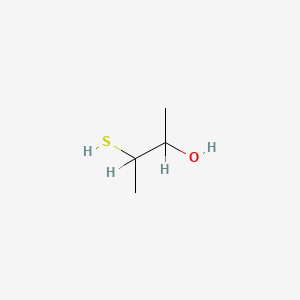
3-Mercapto-2-butanol
Overview
Description
3-Mercapto-2-butanol is a secondary alcohol . It is a colorless liquid used as a food flavor . It has the molecular formula C4H10OS and an average mass of 106.187 Da .
Synthesis Analysis
The synthesis of 3-Mercapto-2-butanol is not explicitly mentioned in the search results. .Molecular Structure Analysis
The molecular structure of 3-Mercapto-2-butanol consists of a butanol molecule where a hydrogen atom on the second carbon atom is replaced by a mercapto group (SH) .Physical And Chemical Properties Analysis
3-Mercapto-2-butanol is a colorless liquid with a molecular weight of 106.19 . It has a refractive index of 1.4779 and a density of 0.999 g/mL at 25 °C .Scientific Research Applications
3-Mercapto-2-butanol: A Comprehensive Analysis of Scientific Research Applications:
Anti-Browning Agent in Food Preservation
3-Mercapto-2-butanol has been identified as a novel and effective anti-browning agent, particularly useful for fresh-cut produce. It can prevent browning in products like potatoes for up to 5 days at 5°C with a concentration of 25 μL/L. This compound acts as a competitive inhibitor, directly inhibiting the activity of polyphenol oxidase (PPO), an enzyme responsible for browning. It also reduces the expression levels of PPO-related genes, offering a safer alternative to traditional agents like sodium bisulfite .
Flavoring Agent in Food Industry
This compound is also used as a flavoring agent due to its sulfurous odor and meaty flavor profile. It adds depth to various food products and enhances the overall sensory experience .
Inhibition Mechanism in Food Chemistry
The mechanism by which 3-Mercapto-2-butanol inhibits browning involves the reduction of tyrosine (Tyr) consumption by inhibiting PPO activity. This not only solves the browning issue but also provides insights into its underlying mechanism, which is crucial for food chemistry research .
Regulatory Status
3-Mercapto-2-butanol is evaluated by regulatory bodies such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA), ensuring its safety and efficacy as a food additive .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-sulfanylbutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10OS/c1-3(5)4(2)6/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQWABQELVFQJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)S)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80865891 | |
| Record name | 3-Sulfanylbutan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80865891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
insoluble in water; miscible in alcohol and fat | |
| Record name | 2-Mercapto-3-butanol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/139/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.010-1.017 | |
| Record name | 2-Mercapto-3-butanol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/139/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
3-Mercapto-2-butanol | |
CAS RN |
54812-86-1, 37887-04-0 | |
| Record name | 3-Mercapto-2-butanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54812-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butanol, 3-mercapto- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054812861 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Sulfanylbutan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80865891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R*,S*)-3-mercaptobutan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.802 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Mercapto-2-butanol (mixture of isomers) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Mercapto-2-butanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040185 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 3-Mercapto-2-butanol's thiol group in its interaction with biological systems?
A1: The presence of the thiol (-SH) group in 3-Mercapto-2-butanol is crucial for its biological activity. [, ] It allows the compound to interact with metal ions, particularly those found in metalloproteins. For example, 3-Mercapto-2-butanol has been shown to enhance the antibacterial activity of bismuth by forming complexes, suggesting its ability to chelate metal ions. [] Additionally, it can act as a ligand, forming coordination complexes with zinc ions in model systems mimicking the active site of matrix metalloproteinases (MMPs). [] This interaction with MMPs is of particular interest due to their involvement in various physiological and pathological processes.
Q2: How does the structure of 3-Mercapto-2-butanol influence its interaction with bismuth and its subsequent antibacterial activity?
A2: 3-Mercapto-2-butanol enhances bismuth's antibacterial activity by forming complexes, attributed to its lipophilic nature and the presence of the thiol group. [] This lipophilicity, stemming from the butanol backbone, is believed to aid in the compound's penetration through bacterial cell membranes. The thiol group then allows for chelation with bismuth, potentially facilitating its entry into the bacterial cell and/or enhancing its interaction with critical bacterial targets.
Q3: Can you elaborate on the use of 3-Mercapto-2-butanol in studying metalloproteins and drug design?
A3: 3-Mercapto-2-butanol serves as a valuable tool for studying metalloproteins, particularly zinc-containing enzymes like MMPs. [] By forming complexes with zinc in model systems, it helps elucidate the binding modes of thiol-containing MMP inhibitors. [] This information is crucial for understanding structure-activity relationships and can guide the development of more potent and selective MMP inhibitors for therapeutic applications.
Q4: Beyond antibacterial activity and metalloprotein research, are there other applications for 3-Mercapto-2-butanol?
A4: Yes, 3-Mercapto-2-butanol has demonstrated potential as an anti-browning agent in food preservation, specifically for fresh-cut potatoes. [] While the exact mechanism of action is still under investigation, its ability to inhibit browning suggests potential applications in maintaining the quality and appearance of fruits and vegetables.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




